Tandospirone

概要

説明

タンドスピロンは、Sedielというブランド名で販売されている、日本と中国で主に使用される不安解消薬および抗うつ薬です . タンドスピロンは、アザピロン系薬物に属し、ブスピロンやゲピロンなどの他のアザピロンと密接に関連しています . タンドスピロンは、不安解消効果と抗うつ効果をもたらす、セロトニン1A(5-HT1A)受容体に対する選択的部分作動薬として知られています .

2. 製法

合成経路と反応条件: タンドスピロンの調製には、1-(4-アミノブチル)-4-(2-ピリミジル)ピペラジンと適切な無水物を、光照射条件下で縮合させることが関与します . この縮合生成物は、次に活性炭上のパラジウム(Pd/C)の存在下で還元されて、タンドスピロンが生成されます . 最後の工程では、タンドスピロンを酸と反応させて、その塩を生成します .

工業生産方法: タンドスピロンの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 反応条件は、特殊な機器を必要としないように穏やかに保たれ、使用される溶媒はリサイクルしてコストを削減できます . このプロセスは、高収率と高純度を保証し、最大の単一不純物は0.1%未満です .

作用機序

生化学分析

Biochemical Properties

Tandospirone acts as a potent and selective partial agonist at the serotonin 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. This compound’s interaction with the 5-HT1A receptor leads to the modulation of serotonin levels in the brain, which is crucial for its anxiolytic and antidepressant effects . Additionally, this compound has weak affinity for other serotonin receptors such as 5-HT2A and 5-HT2C, and it is essentially inactive at other receptor sites including the serotonin transporter and the benzodiazepine allosteric site of the GABA receptor .

Cellular Effects

This compound influences various cellular processes by modulating the activity of the 5-HT1A receptor. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels. This, in turn, affects the downstream signaling pathways that regulate mood and anxiety . This compound also impacts the expression of genes involved in serotonin synthesis and metabolism, further contributing to its therapeutic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its partial agonist activity at the 5-HT1A receptor. By binding to this receptor, this compound activates it to a lesser extent than the natural ligand, serotonin. This partial activation leads to a reduction in the release of serotonin from presynaptic neurons, thereby modulating the overall serotonin levels in the brain . Additionally, this compound’s interaction with the 5-HT1A receptor inhibits the activity of adenylate cyclase, reducing cyclic AMP levels and affecting various downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a relatively short half-life of 2-3 hours, with its primary metabolite, 1-(2-pyrimidinyl)piperazine, having a half-life of 3-5 hours . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound’s anxiolytic effects can be observed within a few hours of administration, with sustained effects over repeated dosing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anxiolytic effects without significant sedation or muscle relaxation . At higher doses, this compound can cause adverse effects such as dizziness and gastrointestinal disturbances . In animal studies, repeated administration of this compound has been shown to reduce anxiety-like behavior and visceral hypersensitivity, with a dose-dependent response .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes extensive first-pass metabolism. The primary metabolic pathway involves the conversion of this compound to its active metabolite, 1-(2-pyrimidinyl)piperazine . This metabolite is further metabolized and excreted in the urine. The enzymes involved in this compound’s metabolism include cytochrome P450 isoforms, which play a crucial role in its biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the cell membrane, where it interacts with the 5-HT1A receptor . This compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its effects. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its activity .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of tandospirone involves the condensation of 1-(4-aminobutyl)-4-(2-pyrimidyl)piperazine with an appropriate anhydride under illumination conditions . The product of this condensation is then reduced in the presence of palladium on carbon (Pd/C) to form this compound . The final step involves reacting this compound with an acid to form its salt .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are kept mild to avoid special equipment requirements, and the solvents used can be recycled to reduce costs . The process ensures high yield and purity, with the single maximum impurity being less than 0.1 percent .

化学反応の分析

反応の種類: タンドスピロンは、以下のものを含む様々な化学反応を起こします。

酸化: タンドスピロンは、特定の条件下で酸化を受ける可能性がありますが、酸化生成物に関する詳細な研究は限られています。

還元: タンドスピロンの合成における中間体の還元は、重要な工程であり、通常、触媒として活性炭上のパラジウム(Pd/C)を使用します.

置換: タンドスピロンは、特にピペラジン部分とピリミジン部分を含む、置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 活性炭上のパラジウム(Pd/C)は、還元反応の触媒として一般的に使用されます.

置換: 望ましい生成物に応じて、様々な求核剤を置換反応に使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、還元反応は通常、タンドスピロンまたはその類似体を生成します .

科学的研究の応用

タンドスピロンは、以下のものを含む幅広い科学研究における応用があります。

類似化合物との比較

タンドスピロンは、ブスピロンやゲピロンなどの他のアザピロンと類似しています . これらの化合物は、5-HT1A受容体に対する部分作動薬として作用する、類似の化学構造と作用機序を共有しています . タンドスピロンは、その特異的な結合親和性と薬物動態特性において独特です . ブスピロンとは異なり、タンドスピロンはベンゾジアゼピンやGABA受容体部位に結合せず、ベンゾジアゼピンやGABAの受容体への結合を増強しません .

類似化合物:

ブスピロン: 不安解消薬として使用される、もう1つのアザピロン。

ゲピロン: ブスピロンと同様、不安解消効果と抗うつ効果のために使用されます。

イプサピロン: 同様の特性を持つ、もう1つの5-HT1A受容体作動薬.

タンドスピロンのユニークな薬理学的プロファイルは、臨床的および研究的応用において貴重な化合物となっています。

生物活性

Tandospirone is a unique azapirone compound primarily recognized for its role as a partial agonist of the 5-hydroxytryptamine type 1A (5-HT1A) receptor. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and clinical implications through various studies and findings.

Pharmacological Profile

Receptor Affinity and Mechanism of Action

This compound exhibits a high affinity for the 5-HT1A receptor, with a value of approximately 27 ± 5 nM, making it significantly more potent at this receptor compared to others such as 5-HT2, α1-adrenergic, and dopamine receptors, where values range from 1300 to 41000 nM . The compound acts as a full agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei and as a partial agonist at postsynaptic receptors in various brain regions, including the hippocampus and amygdala .

Mechanisms of Action

This compound's activation of the 5-HT1A receptors leads to several downstream effects:

- Inhibition of Adenylate Cyclase : This results in decreased cAMP levels, inhibiting protein kinase A (PKA)-mediated phosphorylation .

- Activation of GIRK Channels : By releasing G βγ subunits, this compound promotes hyperpolarization of neurons, which subsequently inhibits neuronal firing .

Clinical Applications

Anxiolytic Effects

This compound is primarily used for treating generalized anxiety disorder (GAD). Clinical studies have demonstrated its efficacy in reducing anxiety symptoms without significant sedation or abuse potential, unlike traditional benzodiazepines . In animal models, this compound has been shown to alleviate stress-induced anxiety by suppressing theta oscillation enhancement in the anterior cingulate cortex (ACC), highlighting its neurophysiological impact .

Antidepressant Properties

Research indicates that this compound may also possess antidepressant effects. In forced swimming tests, it demonstrated the ability to enhance serotonergic activity by desensitizing somatodendritic 5-HT1A autoreceptors after chronic administration. This mechanism helps counteract serotonergic deficits associated with depression . Furthermore, this compound has been linked to increased neurogenesis in the hippocampus, which is crucial for mood regulation .

Table: Summary of Key Studies on this compound

特性

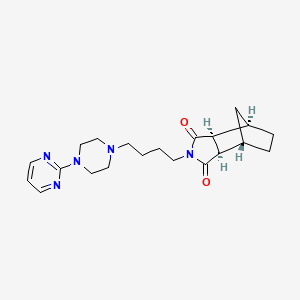

IUPAC Name |

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIJFEGBUDEYSX-FZDBZEDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048836 | |

| Record name | Tandospirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87760-53-0 | |

| Record name | Tandospirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87760-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tandospirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087760530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandospirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tandospirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tandospirone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANDOSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190230I669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。